

An In-Depth Technical Guide to Catechol Diacetate

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Compound of Interest

Compound Name: Catechol diacetate

Cat. No.: B1361081

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **catechol diacetate** (1,2-diacetoxybenzene), a key chemical intermediate with applications in organic synthesis, materials science, and potentially in drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic data. Safety precautions and handling guidelines are also outlined. The information is intended to support researchers and professionals in leveraging the properties of this compound in their work.

Chemical Identity and Structure

Catechol diacetate, also known as 1,2-diacetoxybenzene or **pyrocatechol diacetate**, is the di-acetylated ester derivative of catechol. The acetylation of the two hydroxyl groups on the benzene ring significantly alters the compound's reactivity and physical properties compared to the parent catechol molecule.

- CAS Number: 635-67-6[1]
- Molecular Formula: $C_{10}H_{10}O_4$ [1]
- Molecular Weight: 194.18 g/mol [1]
- IUPAC Name: (2-acetyloxyphenyl) acetate

- Synonyms: 1,2-Diacetoxybenzene, o-Diacetoxybenzene, Pyrocatechol diacetate[1]

Chemical Structure:

Caption: Chemical structure of **Catechol Diacetate**.

Physicochemical Properties

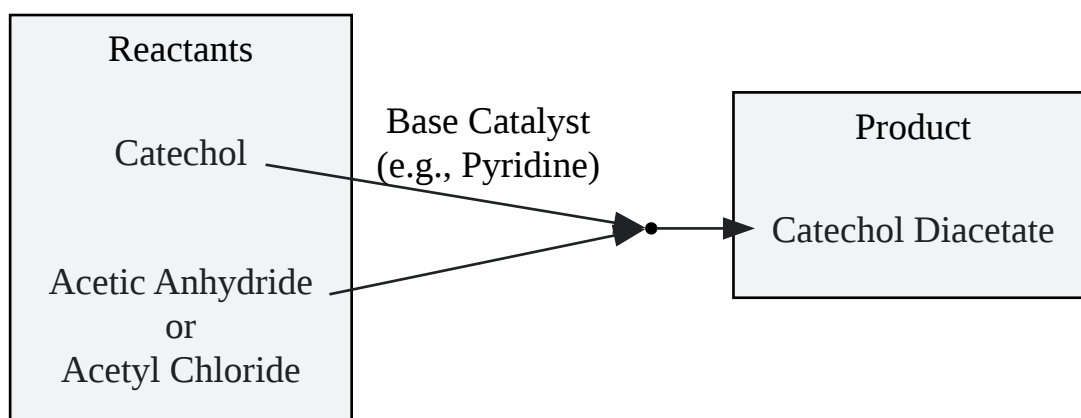
A summary of the key physical and chemical properties of **catechol diacetate** is provided in the table below for easy reference.

Property	Value	Reference(s)
Appearance	White to almost white powder or crystal	
Melting Point	64 °C	
Boiling Point	140 °C at 12 mmHg	
Density	1.2534 g/cm ³ (estimate)	
Molecular Formula	C ₁₀ H ₁₀ O ₄	[1]
Molecular Weight	194.18 g/mol	[1]
Solubility	Soluble in many organic solvents.	
Vapor Pressure	0.003 mmHg at 25°C	

Synthesis of Catechol Diacetate

The most common and straightforward method for the synthesis of **catechol diacetate** is the acetylation of catechol. This reaction can be effectively carried out using either acetic anhydride or acetyl chloride as the acetylating agent.

General Reaction Scheme



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Caption: General synthesis workflow for **Catechol Diacetate**.

Detailed Experimental Protocol: Acetylation using Acetic Anhydride

This protocol describes a standard laboratory procedure for the synthesis of **catechol diacetate**.

Materials:

- Catechol (1,2-dihydroxybenzene)
- Acetic anhydride
- Pyridine (or other suitable base catalyst)
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO_3), saturated solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Solvent for recrystallization (e.g., ethanol/water mixture or hexane)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol in a suitable solvent like pyridine.
- **Addition of Acetylating Agent:** Slowly add acetic anhydride to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
- **Reaction Time and Temperature:** Heat the reaction mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a beaker containing ice-cold water to hydrolyze any excess acetic anhydride.
 - Acidify the aqueous solution with dilute hydrochloric acid.
 - Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acetic acid), and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter to remove the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude **catechol diacetate** by recrystallization from a suitable solvent system, such as an ethanol/water mixture or hexane, to yield a pure crystalline solid.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **catechol diacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (CDCl ₃)	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2 - 7.0	Multiplet	4H		Aromatic protons (Ar-H)
~2.2	Singlet	6H		Acetyl protons (-COCH ₃)

¹³ C NMR (CDCl ₃)	Chemical Shift (δ) ppm	Assignment
~168	Carbonyl carbon (C=O)	
~142	Aromatic carbon (C-O)	
~126	Aromatic carbon (C-H)	
~123	Aromatic carbon (C-H)	
~21	Acetyl methyl carbon (-CH ₃)	

Note: Exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibrational Mode
~3050-3100	Aromatic C-H stretch
~2950-3000	Aliphatic C-H stretch (methyl)
~1770	C=O stretch (ester)
~1590, 1490	C=C stretch (aromatic ring)
~1200	C-O stretch (ester)

Applications in Research and Development

Catechol diacetate serves as a versatile compound in several scientific and industrial domains.

- **Protecting Group in Organic Synthesis:** The diacetate form is an effective protecting group for the hydroxyl functionalities of catechol. The acetate groups are stable under various reaction conditions and can be readily deprotected under mild acidic or basic conditions to regenerate the catechol.
- **Chemical Intermediate:** It is a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
- **Materials Science:** Research is exploring the use of **catechol diacetate** in the development of advanced materials. Its derivatives are being investigated for applications in self-healing polymers and biocompatible materials, leveraging the adhesive properties of the catechol moiety after deprotection.
- **Biological Studies:** In biochemical research, it can be used as a model compound to study the biological activity and reactivity of catechol derivatives. The in-situ hydrolysis of **catechol diacetate** to catechol allows for the controlled release of the active catechol molecule, which is known to act as a free radical scavenger.

Safety and Handling

Catechol diacetate is classified as a hazardous substance and requires careful handling.

- **GHS Hazard Statements:**
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
- **Precautionary Statements:**
 - P264: Wash skin thoroughly after handling.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

Catechol diacetate is a valuable and versatile chemical compound with a well-defined profile. Its utility as a stable precursor to the more reactive catechol, combined with its own unique properties, makes it an important tool for researchers in organic chemistry, materials science, and drug development. This guide provides the core technical information necessary for its safe and effective use in a laboratory and research setting.

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References

- 1. Solved A proton and Carbon-13 NMR for Catechol is | Chegg.com [chegg.com]
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